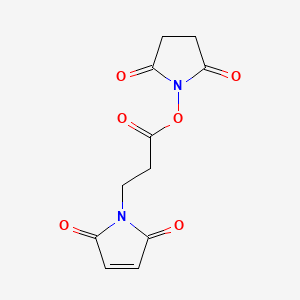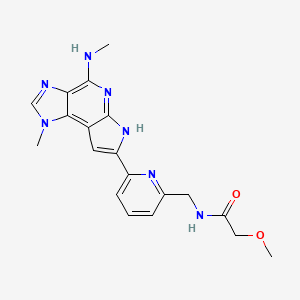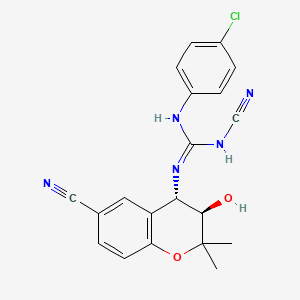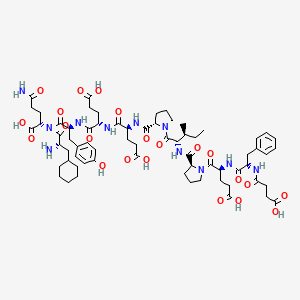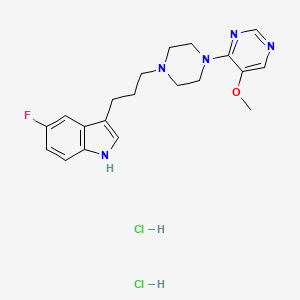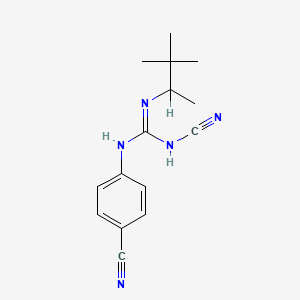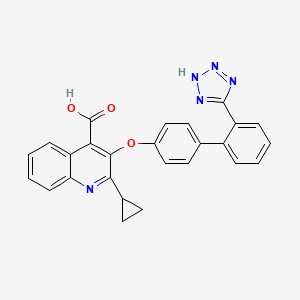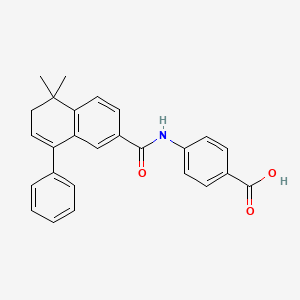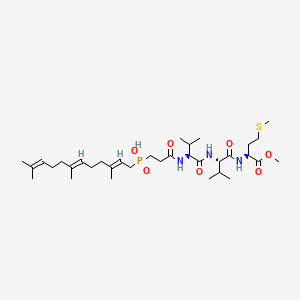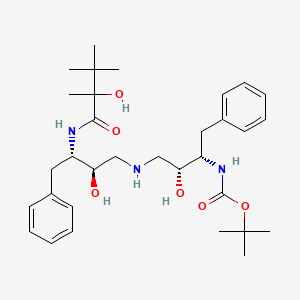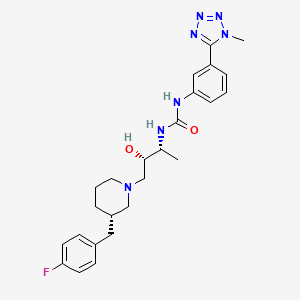
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-639623 is a CCR3 antagonist with picomolar inhibition potency against eosinophil chemotaxis, and may be developed for the treatment of asthma.
Applications De Recherche Scientifique
1. Serotonin 5-HT2 Antagonists
Research by Perregaard et al. (1992) demonstrates the synthesis of urea derivatives with high potency and selectivity for 5-HT2 receptors, which are significant in the study of central nervous system disorders. These compounds, including those with 4-fluorophenyl groups, showed potent inhibition of the quipazine-induced head twitch syndrome in rats, indicating their potential as therapeutic agents for CNS-related conditions (Perregaard et al., 1992).
2. Orexin Receptor Mechanisms in Compulsive Behavior
Piccoli et al. (2012) studied the role of compounds like GSK1059865, which is structurally related to the urea compound , in modulating orexin receptors (OXRs). These receptors play a critical role in feeding, arousal, stress, and substance abuse. The research demonstrates how selective antagonism at OXRs, especially OX1R, could be a novel approach for treating compulsive behaviors and eating disorders (Piccoli et al., 2012).
3. Antimicrobial and Antiviral Properties
Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes, demonstrating their antimicrobial properties. These findings suggest the potential of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
4. Neuropharmacological Activities
Research by Rasmussen et al. (1978) on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed anxiolytic and muscle-relaxant properties in certain derivatives. This research highlights the potential of urea derivatives in developing new treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).
5. Anticancer Investigations
Mustafa et al. (2014) studied urea derivatives for their enzyme inhibition and anticancer activities. They found that certain compounds showed promising results in vitro against cancer cell lines, suggesting their potential as anticancer agents (Mustafa et al., 2014).
Propriétés
Numéro CAS |
675122-44-8 |
|---|---|
Nom du produit |
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)- |
Formule moléculaire |
C25H32FN7O2 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1 |
Clé InChI |
JTVSGNGYUGCQJP-FHJLPGHOSA-N |
SMILES isomérique |
C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
SMILES |
CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
SMILES canonique |
CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-639623; BMS639623; BMS 639623; UNII-PON9OFP69G; CHEMBL399495; PON9OFP69G; SCHEMBL5561408. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)
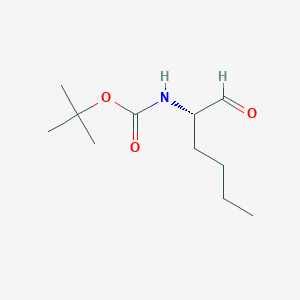
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
